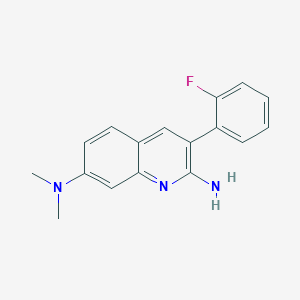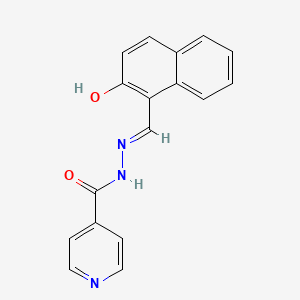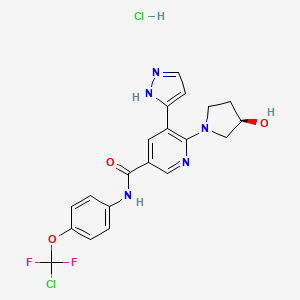
ATSP-7041
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATSP-7041 is a novel potent and selective dual inhibitor of mdm2 (ki = 0.9 nm) and mdmx (ki = 7 nm)
Applications De Recherche Scientifique
Stapled α-Helical Peptide Drug Development
ATSP-7041 is a stapled α-helical peptide that acts as a potent dual inhibitor of MDM2 and MDMX, key inhibitory proteins of the p53 tumor suppressor pathway. This molecule reactivates the p53 pathway in p53-positive cancers, demonstrating effective tumor growth suppression in vitro and in vivo. It binds both MDM2 and MDMX with nanomolar affinities and shows specific, on-target action, making it a promising candidate for p53-dependent cancer therapy (Chang et al., 2013).
Spatial Profiling in Mouse Whole-Body Thin Tissue Sections
This compound's distribution in mouse whole-body thin tissue sections was studied using a droplet-based liquid microjunction surface sampling-HPLC-ESI–MS/MS system. This approach provided spatially resolved quantitative analysis of this compound in various organs, offering insights into its distribution and potential pharmacokinetics (Kertész et al., 2019).
Mechanistic Validation and Cellular Uptake
A study focusing on this compound's cellular uptake, targeting selectivity, and cytotoxicity validated its role in reactivating p53 by targeting HDM2 and HDMX. This research highlighted the peptide's ability to dissociate p53/HDM2 and p53/HDMX complexes, offering insights into the development of stapled peptides for clinical applications (Wachter et al., 2016).
Computational and Experimental Investigations on Peptide Design
Research on this compound included computational and experimental investigations, focusing on its binding and structural aspects. This study validated the efficacy of computational platforms in peptide drug design, particularly for targeting MDM2/MDMX in oncology (Diller et al., 2019).
Protease Stability and Efficacy
Another study evaluated the protease stability and efficacy of this compound, comparing it with other high-affinity MDM2/p53 inhibiting peptides. This research contributed to understanding the necessary properties for effective intracellular biologics, emphasizing this compound's potential in this domain (Atangcho et al., 2020).
Genome-Scale CRISPR-Cas9 Screening in Ewing Sarcoma
A study involving this compound in the context of Ewing sarcoma identified MDM2, MDM4, USP7, and PPM1D as druggable dependencies in TP53 wild-type Ewing sarcoma. This compound showed anti-tumor efficacy, emphasizing the importance of intact p53 for its cytotoxic activities (Stolte et al., 2018).
Molecular Recognition of Albumin by this compound
Research into the interaction between this compound and serum albumin used molecular modeling and simulations. This study aids in understanding how serum proteins like albumin can modulate the activity of therapeutic peptides like this compound (Tiwari & Verma, 2017).
Propriétés
| 1451197-99-1 | |
Formule moléculaire |
C87H125N17O21 |
Poids moléculaire |
1745.055 |
Nom IUPAC |
L-Alaninamide, L-α-glutamyl-L-tyrosyl-L-tryptophyl-L-alanyl-L-glutaminyl-3-cyclobutyl-L-alanyl-N14-(N-acetyl-L-leucyl-L-threonyl-L-phenylalanyl)-(2S,6E,14R)-2,14-diamino-14-carboxy-2-methyl-6-pentadecenoyl-L-seryl-L-alanyl-, (7→1)-lactam |
InChI |
InChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12-/t49-,50-,51-,52-,61-,62-,63-,64-,65-,66-,67-,68-,71-,86-,87-/m0/s1 |
Clé InChI |
UEOCESQEOWHKDQ-YSRHUJMRSA-N |
SMILES |
O=C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](C)O)C(N[C@@H](CC1=CC=CC=C1)C(N[C@](C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CC=C(C=C2)O)C(N[C@@H](CC3=CNC4=CC=CC=C34)C(N[C@@H](C)C(N[C@H](C(N[C@H]5CC6CCC6)=O)CCC(N)=O)=O)=O)=O)=O)=O)(CCCCCC/C=C\CCC[C@](NC5=O)(C(N[C@@H](CO)C(N[C@@H](C)C(N[C@@H](C)C(N)=O)=O)=O)=O)C)C)=O)=O)=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ATSP-7041; ATSP 7041; ATSP7041; Ac-Leu-Thr-Phe-cyclo(R8-Glu-Tyr-Trp-Ala-Gln-Cba-S5)-Ser-Ala-Ala-NH2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide](/img/structure/B605604.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)
![3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B605612.png)
![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)


